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molecular formula C6H12O2 B046026 Ethyl butyrate CAS No. 105-54-4

Ethyl butyrate

Cat. No. B046026
M. Wt: 116.16 g/mol
InChI Key: OBNCKNCVKJNDBV-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

The title compound was prepared from butyric acid ethyl ester and ethyl formate employing the procedure set forth in Step 1 of Example 87.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][CH2:6][CH3:7])[CH3:2].[CH:9](OCC)=[O:10]>>[CH2:1]([O:3][C:4](=[O:8])[CH:5]([CH:9]=[O:10])[CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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